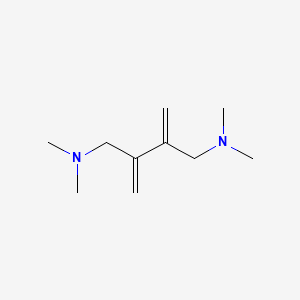
N,N,N',N'-tetramethyl-2,3-dimethylidenebutane-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N’,N’-tetramethyl-2,3-dimethylidenebutane-1,4-diamine is a chemical compound with the molecular formula C8H18N2. It is known for its unique structure, which includes two dimethylamino groups attached to a butene backbone. This compound is often used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-tetramethyl-2,3-dimethylidenebutane-1,4-diamine typically involves the reaction of 2-butene-1,4-diamine with methylating agents. One common method is the reaction of 2-butene-1,4-diamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by distillation .
Industrial Production Methods
In industrial settings, the production of N,N,N’,N’-tetramethyl-2,3-dimethylidenebutane-1,4-diamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are essential for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N’,N’-tetramethyl-2,3-dimethylidenebutane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly used in substitution reactions.
Major Products Formed
Oxidation: N,N,N’,N’-tetramethyl-2,3-dimethylidenebutane-1,4-diamine N-oxides.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N,N,N’,N’-tetramethyl-2,3-dimethylidenebutane-1,4-diamine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N,N,N’,N’-tetramethyl-2,3-dimethylidenebutane-1,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can influence various biochemical pathways. Its dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, affecting the activity of target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N,N’,N’-tetramethyl-2-butene-1,4-diamine: Similar structure but lacks the dimethylidene groups.
N,N,N’,N’-tetramethyl-1,4-butanediamine: Similar structure but with a saturated butane backbone.
N,N,N’,N’-tetramethylethylenediamine: Similar structure but with a shorter ethylene backbone.
Uniqueness
N,N,N’,N’-tetramethyl-2,3-dimethylidenebutane-1,4-diamine is unique due to its dimethylidene groups, which provide additional reactivity and potential for forming stable complexes with metal ions. This makes it a valuable compound in coordination chemistry and various industrial applications .
Eigenschaften
CAS-Nummer |
91312-38-8 |
|---|---|
Molekularformel |
C10H20N2 |
Molekulargewicht |
168.28 g/mol |
IUPAC-Name |
N,N,N',N'-tetramethyl-2,3-dimethylidenebutane-1,4-diamine |
InChI |
InChI=1S/C10H20N2/c1-9(7-11(3)4)10(2)8-12(5)6/h1-2,7-8H2,3-6H3 |
InChI-Schlüssel |
DXBRXZFCLVNFOM-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC(=C)C(=C)CN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















